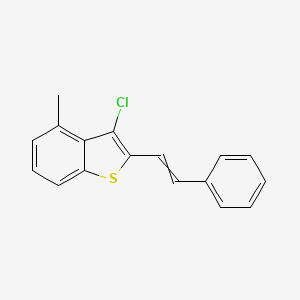
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a phenylethenyl group attached to the benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-bromobenzothiophene and styrene.
Grignard Reaction: The 4-methyl-2-bromobenzothiophene undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding phenylethenyl derivative.
Chlorination: The phenylethenyl derivative is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its potential anticancer activity could involve inhibition of specific enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethenyl-1-benzothiophene: Lacks the chlorine and methyl groups, resulting in different chemical properties.
4-Methyl-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the chlorine atom.
3-Chloro-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the methyl group.
Uniqueness
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is unique due to the presence of all three substituents (chlorine, methyl, and phenylethenyl) on the benzothiophene core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84258-83-3 |
|---|---|
Formule moléculaire |
C17H13ClS |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
3-chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C17H13ClS/c1-12-6-5-9-14-16(12)17(18)15(19-14)11-10-13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
PUBXMENOCGYHCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)SC(=C2Cl)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


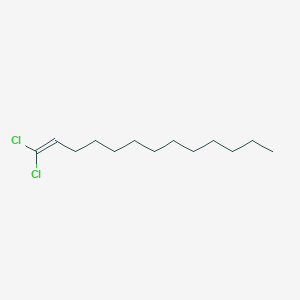

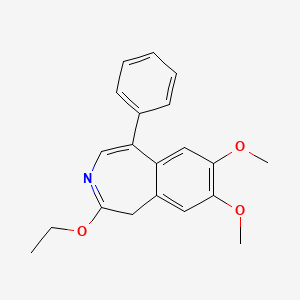
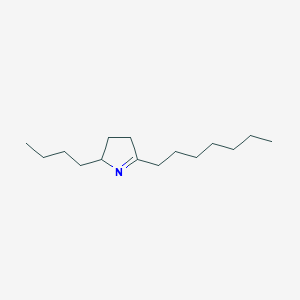
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
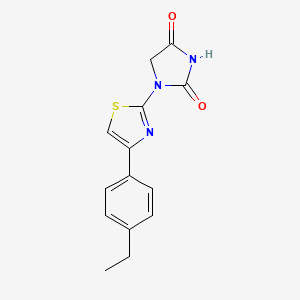
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)

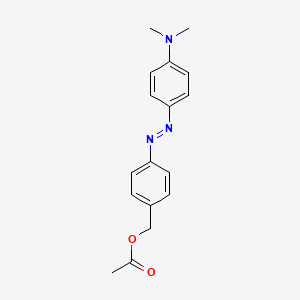

![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
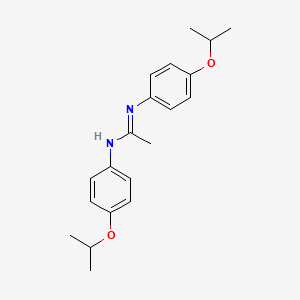

![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
